molecular formula C31H50O4 B10842997 3-Epicorosolic acid methyl ester CAS No. 52213-28-2

3-Epicorosolic acid methyl ester

Cat. No.: B10842997
CAS No.: 52213-28-2
M. Wt: 486.7 g/mol
InChI Key: BRZWXKGDPAZBLF-ZLSCOBDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epicorosolic acid methyl ester (3-EpiCAME) is a pentacyclic triterpenoid derived from corosolic acid through epimerization at the C-3 position and esterification of the C-28 carboxylic acid group. It is naturally found in medicinal plants such as Eriobotrya japonica (loquat) and Crataegus pinnatifida . Structurally, it belongs to the ursane-type triterpenoids, characterized by a six-membered ring system with hydroxyl and ketone functional groups (Figure 1, ).

Properties

CAS No.

52213-28-2

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25-,28+,29-,30-,31+/m1/s1

InChI Key

BRZWXKGDPAZBLF-ZLSCOBDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epicorosolic acid methyl ester typically involves the esterification of 3-epicorosolic acid. One common method is the reaction of 3-epicorosolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of 3-epicorosolic acid methyl ester may involve the extraction of 3-epicorosolic acid from plant sources followed by chemical esterification. The extraction process often includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Epicorosolic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties
Research indicates that 3-epicorosolic acid methyl ester exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the expression of inflammatory cytokines in skin cells when subjected to inflammatory stimuli. This suggests potential applications in treating inflammatory skin conditions .

Anticancer Potential
The compound has shown promise in cancer chemoprevention. Studies have reported that triterpenoids like 3-epicorosolic acid methyl ester can inhibit the growth of various cancer cell lines, including breast, cervical, and lung cancers. These findings support its potential use as an adjunct therapy in oncology .

Antidiabetic Effects
3-Epicorosolic acid methyl ester has been investigated for its role as a glycogen phosphorylase inhibitor. This mechanism is particularly relevant for diabetes management, as it may help regulate blood sugar levels. Experimental models have shown that this compound can lower blood glucose levels in hyperglycemic mice, indicating its potential as a therapeutic agent for type 2 diabetes .

Case Studies and Research Findings

Study Focus Findings
Inhibition of Inflammatory Cytokines Examined the effect of 3-epicorosolic acid methyl ester on inflammatory gene expressionDemonstrated a significant reduction in mRNA levels of pro-inflammatory cytokines in treated skin cells
Anticancer Activity Evaluated the cytotoxic effects on various cancer cell linesShowed inhibition of cell proliferation in breast and lung cancer cells
Diabetes Management Assessed the impact on blood glucose levels in diabetic miceResulted in decreased glucose levels post-treatment, suggesting efficacy as an antidiabetic agent

Therapeutic Applications

  • Dermatology : Due to its anti-inflammatory properties, 3-epicorosolic acid methyl ester could be developed into topical formulations for treating skin disorders such as eczema or psoriasis.
  • Oncology : Its anticancer properties open avenues for research into new cancer therapies that incorporate this compound either alone or in combination with existing treatments.
  • Endocrinology : The compound's ability to regulate blood glucose levels positions it as a candidate for developing new diabetes medications.

Mechanism of Action

The mechanism of action of 3-epicorosolic acid methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-EpiCAME with key analogs:

Compound Name Structural Features Source Key Biological Activities IC₅₀ (11β-HSD1) References
3-Epicorosolic acid methyl ester C-3 epimer of corosolic acid; C-28 methyl ester E. japonica, C. pinnatifida 11β-HSD1 inhibition, antidiabetic 5.2 µM
Corosolic acid C-3β hydroxyl; C-28 carboxylic acid E. japonica 11β-HSD1 inhibition, antidiabetic Not reported
Ursolic acid C-3β hydroxyl; C-28 carboxylic acid E. japonica 11β-HSD1 inhibition, anti-acne Not reported
Tormentic acid methyl ester C-19 hydroxyl; C-28 methyl ester E. japonica 11β-HSD1 inhibition Not reported
2-α-Hydroxy-3-oxo urs-12-en-28-oic acid C-2 hydroxyl; C-3 ketone; C-28 carboxylic acid E. japonica 11β-HSD1 inhibition Not reported

Key Findings

Potency in 11β-HSD1 Inhibition: 3-EpiCAME (IC₅₀ = 5.2 µM) is less potent than synthetic inhibitors like 2-(o-toluidino)-5-isopropylthiazol-4(5H)-one (IC₅₀ = 1.3 nM) but comparable to other natural triterpenoids . Corosolic acid and ursolic acid are reported as more potent 11β-HSD1 inhibitors, though exact IC₅₀ values are unspecified .

Structure-Activity Relationships (SAR): C-3 Configuration: Epimerization at C-3 (3α vs. 3β) reduces binding affinity to 11β-HSD1 compared to corosolic acid . Functional Groups: Ketone groups (e.g., 2-α-hydroxy-3-oxo derivatives) and hydroxyl positions modulate selectivity for 11β-HSD1 over 11β-HSD2 .

Therapeutic Scope :

  • 3-EpiCAME : Primarily studied for antidiabetic applications.
  • Ursolic acid : Broader applications, including anti-acne (inhibits P. acnes; MIC = 4 µg/mL) and anti-inflammatory effects .
  • Tormentic acid methyl ester : Shares 11β-HSD1 inhibition but lacks reported anti-cancer activity .

Q & A

Basic: What analytical methods are recommended for structural characterization of 3-epicorosolic acid methyl ester?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the triterpenoid backbone and methyl ester moiety. Key signals include methyl protons (δ 0.7–1.2 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (GC-MS/LC-MS): Employ high-resolution MS to identify the molecular ion peak (m/z ~498 for C₃₁H₄₈O₄) and fragmentation patterns. GC-MS with polar cyanosilicone columns (e.g., AOCS methods) improves separation of methyl ester derivatives .
  • X-ray Crystallography: For absolute stereochemistry determination, though limited by compound crystallinity .

Basic: What in vitro models are suitable for evaluating 3-epicorosolic acid methyl ester’s antidiabetic activity?

Answer:

  • 11β-HSD1 Inhibition Assays: Use recombinant human 11β-HSD1 enzyme or cell lines (e.g., HEK-293) expressing the enzyme. Measure conversion of cortisone to cortisol via HPLC or fluorescence-based kits .
  • Insulin Secretion Assays: Pancreatic β-cell lines (e.g., INS-1) treated with glucose/glucotoxicity models. Quantify insulin via ELISA and correlate with AMPK/mTOR pathway activation .

Advanced: How can researchers address challenges in isolating 3-epicorosolic acid methyl ester from natural sources?

Answer:

  • Co-occurring Analogues: Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate 3-epicorosolic acid methyl ester from structural analogs like corosolic acid or tormentic acid methyl ester .
  • Matrix Interference: Pre-treat plant extracts (e.g., Eriobotrya japonica leaves) with solid-phase extraction (SPE) to remove pigments and polyphenols .

Advanced: What experimental design considerations are critical for in vivo studies on 3-epicorosolic acid methyl ester?

Answer:

  • Animal Models: Use streptozotocin (STZ)-induced diabetic rodents. Dose ranges (5–25 mg/kg) show hypoglycemic effects in rats, but monitor hepatic/renal toxicity due to triterpenoid accumulation .
  • Controls: Include ursolic acid and corosolic acid as positive comparators to assess relative potency .

Advanced: How to resolve contradictions in reported 11β-HSD1 inhibitory potency across studies?

Answer:

  • Enzyme Source Variability: Recombinant human vs. murine 11β-HSD1 may yield different IC₅₀ values. Standardize assays using human enzyme isoforms .
  • Compound Purity: Validate purity (>95%) via HPLC-UV/ELSD. Impurities like 2α-hydroxy-3-oxo-ursolic acid derivatives may skew results .

Basic: What computational tools can predict 3-epicorosolic acid methyl ester’s mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 11β-HSD1’s catalytic site (e.g., NADPH-binding domain). Compare binding energies with known inhibitors .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Advanced: What synthetic routes are feasible for 3-epicorosolic acid methyl ester?

Answer:

  • Semisynthesis: Methylate 3-epicorosolic acid (CAS 52213-27-1) using diazomethane or BF₃-methanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
  • Biosynthesis: Optimize yeast (Saccharomyces cerevisiae) or plant cell cultures with overexpression of oxidosqualene cyclases for triterpenoid backbone formation .

Basic: How to quantify 3-epicorosolic acid methyl ester in plant extracts?

Answer:

  • GC-FID: Derivatize extracts with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and quantify using internal standards (e.g., methyl heptadecanoate) .
  • LC-MS/MS: Use reverse-phase C18 columns with MRM transitions (m/z 498 → 453) for high specificity in complex matrices .

Advanced: What synergies exist between 3-epicorosolic acid methyl ester and other phytochemicals in Eriobotrya japonica?

Answer:

  • Combination Studies: Co-administration with ursolic acid or tormentic acid methyl ester enhances 11β-HSD1 inhibition (additive effect). Use fractional inhibitory concentration (FIC) analysis to quantify synergy .
  • Metabolomics: Apply UPLC-QTOF-MS to profile bioactive clusters and identify synergistic pathways (e.g., AMPK/PPARγ crosstalk) .

Advanced: How to address stability issues of 3-epicorosolic acid methyl ester in experimental settings?

Answer:

  • Storage: Store at –20°C in amber vials under nitrogen to prevent oxidation of the ursane backbone .
  • Solvent Selection: Use methanol or DMSO for stock solutions; avoid aqueous buffers at pH >7 to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.